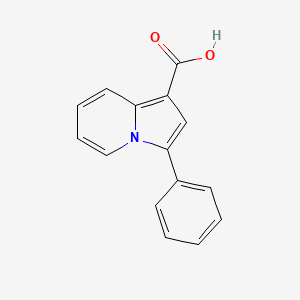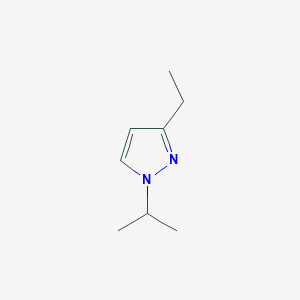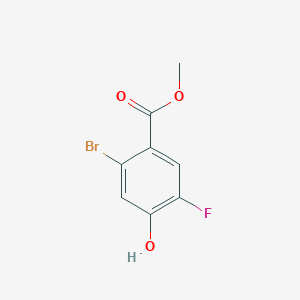
3-Phenylindolizine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. . The structure of this compound consists of an indolizine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylindolizine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted pyridines or pyrroles. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with iodine and a base can lead to the formation of indolizine derivatives . Another method involves the radical cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .
Aplicaciones Científicas De Investigación
3-Phenylindolizine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of organic fluorescent molecules and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Phenylindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Phenylindolizine-1-carboxylic acid include other indolizine derivatives, such as:
- 1-Cyanoindolizines
- 3-Cyanoindolizines
- Indole-3-acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the carboxylic acid group at the 1-position allows for unique interactions and reactivity compared to other indolizine derivatives .
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-phenylindolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18) |
Clave InChI |
KBTFJAAHCFOQFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)

![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)

![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)



